molecular formula C13H16N6O2 B2606990 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2034269-68-4

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Katalognummer: B2606990
CAS-Nummer: 2034269-68-4
Molekulargewicht: 288.311
InChI-Schlüssel: HJTISZYJXKHENR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. This compound features a hybrid structure combining a pyrimidinone core with a triazole-substituted pyrrolidine, a motif often utilized in the development of pharmacologically active agents. Its specific mechanism of action and primary research applications are an area of active investigation, with potential utility as a building block in drug discovery or as a tool compound for probing biological systems. Researchers value this chemical for its potential to interact with various enzymatic targets. The product is supplied as a high-purity solid and should be stored under inert conditions at -20°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

6-methyl-3-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-10-6-12(20)18(9-14-10)8-13(21)17-5-2-11(7-17)19-15-3-4-16-19/h3-4,6,9,11H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTISZYJXKHENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine ring under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Application
3-(2-(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-methyl, 2-oxoethyl-pyrrolidine-triazolyl Under investigation (hypothetical)
6-(5-Methylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-isoxazolyl, 2-methylthio Supplier-listed; no reported activity
3-Ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one Thienopyrimidin-4(3H)-one 3-ethyl, 2-mercapto, 6-methyl Potential kinase inhibitor scaffold
(2-(2H-1,2,3-Triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone Methanone Triazolyl-phenyl, difluoropiperidine-quinoline PET ligand for neuronal receptors

Key Observations :

Pyrimidinone Core Modifications: The target compound’s 6-methyl group is conserved in analogues like 3-ethyl-2-mercapto-6-methylthieno[2,3-D]pyrimidin-4(3H)-one, suggesting methyl substituents at position 6 may optimize steric and electronic interactions in binding pockets .

Triazole-Containing Analogues: Compound 14 () shares the triazolyl-phenyl motif but replaces pyrimidinone with a methanone-linked piperidine-quinoline system. This highlights the triazole’s versatility in bridging aromatic and aliphatic pharmacophores for receptor targeting .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The triazolyl-pyrrolidine group in the target compound likely increases logP compared to simpler analogues like 6-(5-methylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one, enhancing blood-brain barrier penetration (hypothesized based on ’s CNS-targeting ligands) .
  • Metabolic Stability: The triazole ring resists oxidative degradation, a critical advantage over thiol or methylthio groups in analogues like 3-ethyl-2-mercapto-6-methylthienopyrimidinone .

Biologische Aktivität

The compound 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic molecule featuring both triazole and pyrimidine moieties. Its biological activity is of significant interest due to the potential therapeutic applications in various fields, including oncology and neurology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C12H15N5O2
  • IUPAC Name : 3-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Anticancer Properties

Research indicates that triazole-containing compounds exhibit promising anticancer activity. The compound has been investigated for its effects on various cancer cell lines.

Cell Line IC50 (µg/mL) Activity
HCT11664.3Moderate Activity
Mia-PaCa268.4Moderate Activity
MDA-MB23142.5High Activity

The IC50 values suggest that the compound demonstrates moderate to high cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The triazole moiety is known to interact with enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation.
  • Receptor Modulation : The compound may also modulate receptors that play a role in tumor growth and metastasis, although specific targets require further investigation.

Study on Anticancer Activity

In a recent study, derivatives of triazole were synthesized and evaluated for their anticancer properties against multiple cell lines. The study highlighted the effectiveness of compounds similar to the target molecule in inhibiting cell growth through apoptosis induction .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of triazole derivatives. The presence of the triazole ring has been associated with enhanced acetylcholinesterase (AChE) inhibitory activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and how can its purity be validated?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety .
  • Step 2: Coupling the pyrrolidine intermediate with a pyrimidinone derivative using a ketone linker (e.g., 2-oxoethyl group) under amide-bond-forming conditions .
  • Step 3: Final purification via recrystallization or column chromatography.

Purity Validation:

  • HPLC/LCMS : Ensure >98% purity (retention time alignment and mass-to-charge ratio analysis) .
  • 1H NMR : Verify structural integrity by comparing peak integrations (e.g., methyl groups at δ 2.23 ppm, triazole protons at δ 8.63 ppm) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles in the pyrrolidine-pyrimidinone core .
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling (e.g., pyrrolidine ring protons) and correlate carbons with protons .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations .

Advanced: How can researchers optimize reaction yields when synthesizing the triazole-pyrrolidine intermediate?

Answer:

  • Catalyst Screening : Compare Cu(I) catalysts (e.g., CuBr vs. CuI) for azide-alkyne cycloaddition efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Temperature Control : Maintain 50–60°C to balance reaction speed and byproduct formation .
  • Yield Tracking : Use LCMS to monitor intermediate formation in real time .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?

Answer:

  • Batch Comparison : Analyze variations in solvent (DMSO-d6 vs. CDCl3), concentration, or temperature during NMR acquisition .
  • Impurity Profiling : Use HPLC with diode-array detection to identify trace byproducts (e.g., unreacted starting materials) .
  • Cross-Validation : Compare with published data for analogous triazole-pyrimidinone derivatives .

Advanced: What experimental design principles apply to studying the compound’s biological activity?

Answer:

  • Dose-Response Studies : Use a factorial design to test concentration ranges (e.g., 1–100 µM) and assess IC50 values .
  • Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls .
  • Replicates : Perform triplicate assays to minimize variability in enzymatic inhibition assays .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Isotopic Labeling : Incorporate ¹⁵N or ¹³C into the triazole ring to track binding interactions via NMR .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases) .
  • Kinetic Assays : Measure enzyme inhibition rates under varying substrate concentrations .

Advanced: What strategies mitigate stability issues during long-term storage?

Answer:

  • Stress Testing : Expose the compound to heat (40°C), light, and humidity; monitor degradation via LCMS .
  • Lyophilization : Improve stability by storing as a lyophilized powder under inert gas (N2) .
  • Additive Screening : Include antioxidants (e.g., BHT) in solution formulations .

Advanced: How can environmental impact assessments align with green chemistry principles?

Answer:

  • Lifecycle Analysis : Track solvent waste (e.g., DMF) and replace with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst Recovery : Implement copper scavengers (e.g., silica-immobilized thiourea) to reduce heavy metal waste .
  • Energy Efficiency : Optimize reflux steps using microwave-assisted synthesis .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify reactive sites .
  • MD Simulations : Model membrane permeation using GROMACS .

Advanced: How should researchers validate conflicting bioactivity data across studies?

Answer:

  • Assay Standardization : Use identical cell lines (e.g., HEK293) and incubation times .
  • Data Normalization : Report activities relative to internal controls (e.g., % inhibition vs. untreated samples) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines) .

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